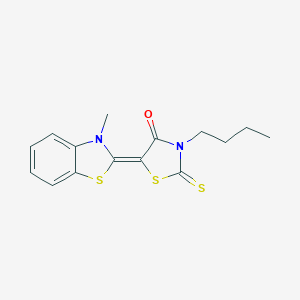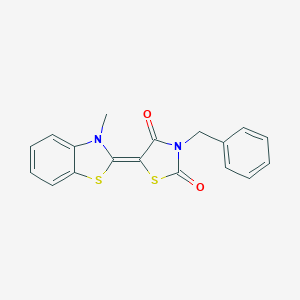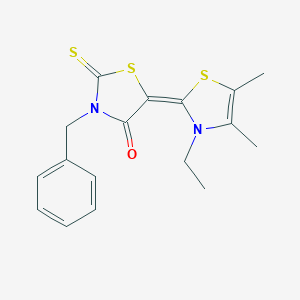![molecular formula C20H23N5 B412336 N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]butan-2-yl]-1-phenylmethanimine](/img/structure/B412336.png)
N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]butan-2-yl]-1-phenylmethanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]butan-2-yl]-1-phenylmethanimine is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes a benzylidene group and a tetraazolyl moiety, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]butan-2-yl]-1-phenylmethanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the Schiff base. For instance, the reaction between benzaldehyde and an appropriate amine derivative can be catalyzed by acidic or basic catalysts, such as acetic acid or sodium hydroxide, respectively .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow reactors. These methods can significantly reduce reaction times and improve yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is becoming increasingly important in industrial processes .
化学反応の分析
Types of Reactions
N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]butan-2-yl]-1-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, sodium hydroxide, transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
科学的研究の応用
N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]butan-2-yl]-1-phenylmethanimine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor in the synthesis of various heterocyclic compounds.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]butan-2-yl]-1-phenylmethanimine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to interfere with the synthesis of bacterial cell walls or disrupt cellular processes. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
類似化合物との比較
Similar Compounds
N-benzylideneaniline: Another Schiff base with similar structural features but different substituents, leading to distinct chemical and biological properties.
N-benzylidene-N’-(2-chloroquinolin-3-ylmethylene)hydrazine: A compound with a quinoline moiety, known for its antimicrobial activity.
Uniqueness
N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]butan-2-yl]-1-phenylmethanimine is unique due to its tetraazolyl group, which imparts distinct chemical reactivity and biological activity compared to other Schiff bases. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
特性
分子式 |
C20H23N5 |
|---|---|
分子量 |
333.4g/mol |
IUPAC名 |
N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]butan-2-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C20H23N5/c1-5-20(4,21-14-17-12-7-6-8-13-17)19-22-23-24-25(19)18-15(2)10-9-11-16(18)3/h6-14H,5H2,1-4H3 |
InChIキー |
KQLPPPSGJPIUOT-UHFFFAOYSA-N |
SMILES |
CCC(C)(C1=NN=NN1C2=C(C=CC=C2C)C)N=CC3=CC=CC=C3 |
正規SMILES |
CCC(C)(C1=NN=NN1C2=C(C=CC=C2C)C)N=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


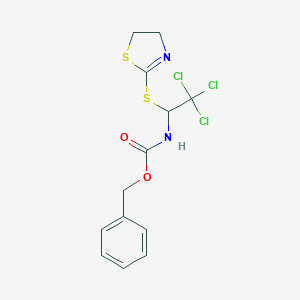
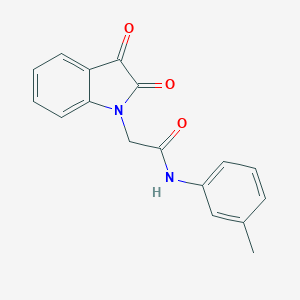
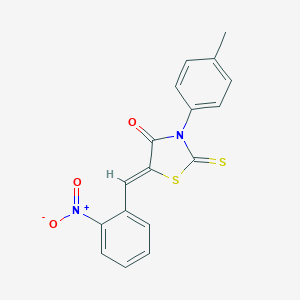
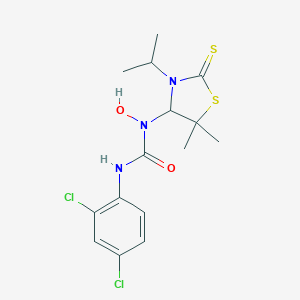
![N'~1~-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}BENZOHYDRAZIDE](/img/structure/B412263.png)
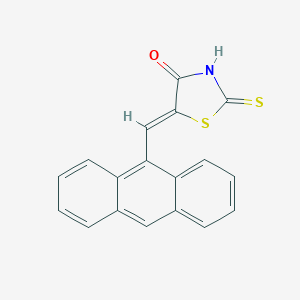
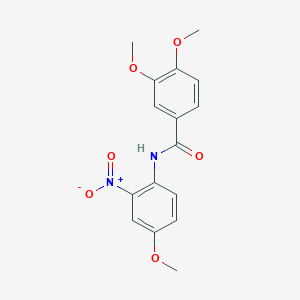
![(5E)-2-(2-chloroanilino)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B412268.png)
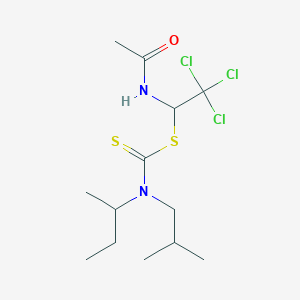
![N-[2,2,2-Trichloro-1-(p-tolylthio)ethyl]-4-methylbenzamide](/img/structure/B412270.png)
![(4Z)-4-[4-(dimethylamino)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B412271.png)
